![molecular formula C20H21N5O B7339415 N-[4-(pyridin-2-ylamino)cyclohexyl]-1,7-naphthyridine-3-carboxamide](/img/structure/B7339415.png)
N-[4-(pyridin-2-ylamino)cyclohexyl]-1,7-naphthyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(pyridin-2-ylamino)cyclohexyl]-1,7-naphthyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound, also known as PHA-848125, has been extensively studied for its unique properties, including its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of N-[4-(pyridin-2-ylamino)cyclohexyl]-1,7-naphthyridine-3-carboxamide involves the inhibition of a key enzyme called cyclin-dependent kinase 2 (CDK2). CDK2 is involved in the regulation of cell division, and its inhibition can lead to the suppression of cancer cell growth. This compound has been found to bind to the ATP-binding site of CDK2, preventing its activity and leading to cell cycle arrest.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. In addition to its anti-cancer properties, this compound has been found to have anti-inflammatory effects and to inhibit the growth of other types of cells, including smooth muscle cells and fibroblasts. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[4-(pyridin-2-ylamino)cyclohexyl]-1,7-naphthyridine-3-carboxamide in lab experiments is its specificity for CDK2. This makes it a useful tool for studying the role of CDK2 in cell division and cancer progression. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for research on N-[4-(pyridin-2-ylamino)cyclohexyl]-1,7-naphthyridine-3-carboxamide. One area of interest is in the development of new cancer therapies based on the compound's ability to inhibit CDK2. Another potential direction is in the study of the compound's anti-inflammatory and neuroprotective effects. Additionally, further research is needed to explore the potential toxicity and side effects of this compound in vivo.
Méthodes De Synthèse
The synthesis of N-[4-(pyridin-2-ylamino)cyclohexyl]-1,7-naphthyridine-3-carboxamide is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 2-aminopyridine with cyclohexanone to form 4-(pyridin-2-ylamino)cyclohexanone. This intermediate is then reacted with 2-chloro-1,7-naphthyridine-3-carboxylic acid to form the final product.
Applications De Recherche Scientifique
N-[4-(pyridin-2-ylamino)cyclohexyl]-1,7-naphthyridine-3-carboxamide has several potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been found to inhibit the growth of cancer cells by targeting a key enzyme involved in cell division. This makes it a potential candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
N-[4-(pyridin-2-ylamino)cyclohexyl]-1,7-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c26-20(15-11-14-8-10-21-13-18(14)23-12-15)25-17-6-4-16(5-7-17)24-19-3-1-2-9-22-19/h1-3,8-13,16-17H,4-7H2,(H,22,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHJCINHLAVDBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=CC=CC=N2)NC(=O)C3=CN=C4C=NC=CC4=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3S,4R)-4-(4-bromophenyl)-1-[(2-ethyl-1,3-thiazol-4-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7339335.png)
![N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]-2-oxo-1-(2,2,2-trifluoroethyl)-3H-benzimidazole-5-carboxamide](/img/structure/B7339349.png)
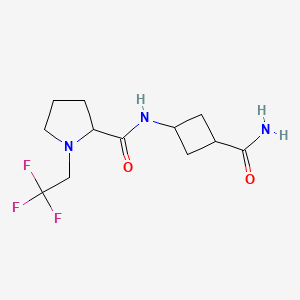
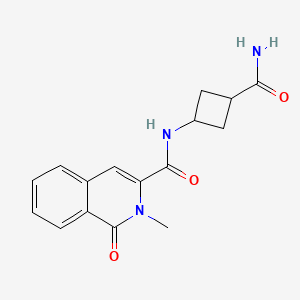
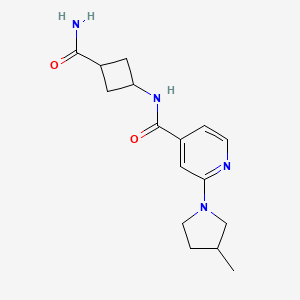

![(5R)-5-(7,7-dimethyl-2-azabicyclo[4.1.1]octane-2-carbonyl)pyrrolidin-2-one](/img/structure/B7339388.png)
![(1-benzyl-4,4-difluoropiperidin-3-yl)-[(3R)-3-hydroxypiperidin-1-yl]methanone](/img/structure/B7339392.png)
![[(3R)-3-hydroxypiperidin-1-yl]-isoquinolin-7-ylmethanone](/img/structure/B7339402.png)
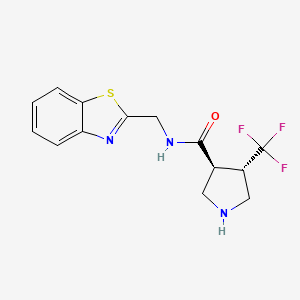


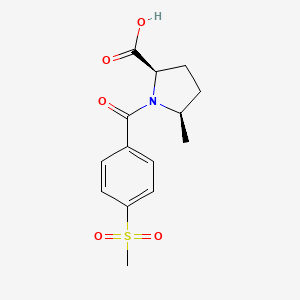
![(1S,3R)-2,2-dimethyl-3-[1-[[2-methyl-3-(methylsulfonylmethyl)phenyl]carbamoylamino]ethyl]cyclobutane-1-carboxylic acid](/img/structure/B7339437.png)
